1-(4-Fluorophenoxy)-3-methylbenzene

Organic Synthesis Pharmaceutical Intermediates Structure-Activity Relationship

1-(4-Fluorophenoxy)-3-methylbenzene (CAS 1514-26-7), also known as m-(4-Fluorophenoxy)toluene, 4-Fluoro-3′-methyldiphenyl ether, or 4-Fluorophenyl m-tolyl ether, is a fluorinated aromatic ether compound with the molecular formula C₁₃H₁₁FO and a molecular weight of 202.23 g/mol. It is classified as a diphenyl ether derivative.

Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
CAS No. 1514-26-7
Cat. No. B073129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenoxy)-3-methylbenzene
CAS1514-26-7
Molecular FormulaC13H11FO
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=CC=C(C=C2)F
InChIInChI=1S/C13H11FO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,1H3
InChIKeyAPVQRVSBMIDSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenoxy)-3-methylbenzene (CAS 1514-26-7) as a Specialized Diphenyl Ether Intermediate for Advanced Synthesis


1-(4-Fluorophenoxy)-3-methylbenzene (CAS 1514-26-7), also known as m-(4-Fluorophenoxy)toluene, 4-Fluoro-3′-methyldiphenyl ether, or 4-Fluorophenyl m-tolyl ether, is a fluorinated aromatic ether compound with the molecular formula C₁₃H₁₁FO and a molecular weight of 202.23 g/mol . It is classified as a diphenyl ether derivative . It is supplied as a colorless to almost colorless clear liquid with a density of 1.12 g/cm³ and a refractive index of 1.55 [1]. Its LogP is reported as 3.9264 , and it has a flash point of approximately 101 °C [2]. The compound is widely utilized as a key building block and intermediate in pharmaceutical development, materials science, and agricultural chemical research .

Why 1-(4-Fluorophenoxy)-3-methylbenzene (CAS 1514-26-7) Cannot Be Simply Replaced by Unspecified Analogs


In the procurement and use of specialized intermediates like 1-(4-fluorophenoxy)-3-methylbenzene, direct substitution with a generic 'fluorophenoxy toluene' or other diphenyl ether analog is not advisable without rigorous validation. The specific substitution pattern (a para-fluorine on one ring and a meta-methyl on the other) directly dictates key physicochemical properties including density (1.12) [1], refractive index (1.55) [1], LogP (3.9264) , and chromatographic behavior [2]. These parameters are critical for consistent performance in synthesis, formulation, and analytical protocols. Using a positional isomer, such as the ortho-fluorinated analog (2-Fluoro-3′-methyldiphenyl ether, CAS 78850-78-9), can lead to significant differences in molecular geometry and intermolecular interactions, potentially compromising reaction yields, product purity, or material properties . The following evidence guide details the specific, quantifiable differentiators that justify the selection of CAS 1514-26-7 for applications where its defined attributes are required.

Quantitative Differentiation of 1-(4-Fluorophenoxy)-3-methylbenzene (CAS 1514-26-7) from Structural Analogs


Positional Isomerism: Comparative Purity and Physicochemical Data for m-(4-Fluorophenoxy)toluene vs. Ortho-Fluorinated Analog

1-(4-Fluorophenoxy)-3-methylbenzene (CAS 1514-26-7), a meta-methyl/para-fluoro substituted diphenyl ether, exhibits distinct physicochemical properties compared to its ortho-fluoro positional isomer, 2-Fluoro-3′-methyldiphenyl ether (CAS 78850-78-9) . Commercially, CAS 1514-26-7 is consistently offered with a higher minimum purity specification (≥97% by GC) compared to the ortho isomer [1]. While both compounds are liquids at room temperature, the difference in substitution pattern can influence boiling point, density, and intermolecular interactions, which are critical for separation and purification processes .

Organic Synthesis Pharmaceutical Intermediates Structure-Activity Relationship

Comparative Physicochemical Properties: Density and Refractive Index as Identity and Quality Metrics

The target compound, 1-(4-fluorophenoxy)-3-methylbenzene, is characterized by a specific density of 1.12 g/cm³ and a refractive index (n20/D) of 1.55 [1]. These values serve as critical identity and purity metrics for incoming quality control. In contrast, related diphenyl ethers, such as 4,4′-Difluorodiphenyl ether (CAS 330-93-8), exhibit different physical properties; for example, its refractive index is reported as approximately 1.534 . This difference, while seemingly small, is significant for analytical method development (e.g., refractive index detection in HPLC) and for ensuring the correct material is used in sensitive formulations.

Analytical Chemistry Quality Control Material Characterization

Lipophilicity (LogP) Differentiation for Drug Design and Agrochemical Optimization

The partition coefficient (LogP) is a key determinant of a molecule's ability to cross biological membranes. 1-(4-Fluorophenoxy)-3-methylbenzene has a calculated LogP of 3.9264 . This value places it in a moderately lipophilic range. For comparison, the non-fluorinated analog, 4-Methyldiphenyl ether (4-Phenoxytoluene, CAS 1579-40-4), has a reported LogP of approximately 4.15 [1]. The introduction of the para-fluorine atom in CAS 1514-26-7 results in a measurable decrease in LogP (ΔLogP ≈ -0.22), which can significantly impact solubility, bioavailability, and target engagement in both pharmaceutical and agrochemical contexts.

Medicinal Chemistry Agrochemicals ADME Properties

Analytical Confirmation: Availability of Comprehensive Reference Spectral Data

For the unambiguous identification and purity assessment of 1-(4-fluorophenoxy)-3-methylbenzene, comprehensive and authoritative spectral data are available in public databases. The Spectral Database for Organic Compounds (SDBS) contains high-quality ¹H NMR, ¹³C NMR, IR, and Mass Spectra for this specific compound (CAS 1514-26-7) [1]. This represents a significant analytical advantage over many less-characterized analogs or custom-synthesized derivatives, where such verified reference data may be lacking or only available through proprietary sources. The availability of these spectra enables rigorous in-house quality control and method validation without the need for costly and time-consuming independent structural elucidation.

Analytical Chemistry Spectroscopy Quality Assurance

Validated Application Scenarios for 1-(4-Fluorophenoxy)-3-methylbenzene (CAS 1514-26-7) Based on Evidence


High-Purity Intermediate for Pharmaceutical Development Targeting Neurological Disorders

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), especially those targeting neurological pathways, the use of a high-purity intermediate is paramount . 1-(4-Fluorophenoxy)-3-methylbenzene, with its consistently high purity specification of ≥97% (GC) and well-defined physicochemical properties (density 1.12, refractive index 1.55) [1], provides a reliable building block. Its moderate lipophilicity (LogP 3.9264) can be a strategic advantage in designing molecules with optimized blood-brain barrier penetration. Procurement of this specific compound, as opposed to a less pure or less well-characterized analog, ensures reproducibility and streamlines the rigorous quality control required for pharmaceutical R&D.

Monomer or Building Block in the Synthesis of Advanced Polymers and Functional Materials

The compound serves as a monomer or precursor in the creation of advanced polymers and coatings where precise tuning of electronic and thermal properties is critical . The presence of the fluorine atom and the specific meta-methyl substitution pattern allow for fine-tuning of polymer characteristics. The ability to reliably procure CAS 1514-26-7 with verified purity and spectral data [2] is essential for achieving batch-to-batch consistency in polymer synthesis, which is a key requirement for high-performance material applications.

Reference Standard in Analytical Chemistry and Process Development

Due to the availability of comprehensive and authoritative reference spectral data from SDBS (including ¹H NMR, ¹³C NMR, IR, and MS) [2], 1-(4-fluorophenoxy)-3-methylbenzene is an excellent candidate for use as an analytical reference standard. It can be employed to calibrate instruments, develop and validate new analytical methods (e.g., GC, HPLC, NMR), and monitor reactions or purification processes in both research and industrial settings. Its distinct physicochemical properties, such as refractive index (1.55) [1], further support its use in quality control laboratories for identity and purity checks.

Synthetic Precursor for Fluorinated Agrochemical Intermediates

The compound plays a role as an intermediate in the formulation and synthesis of agrochemicals, including herbicides and pesticides . The specific combination of a para-fluorine and a meta-methyl group in the diphenyl ether scaffold is a common motif in bioactive molecules designed for crop protection . The quantifiable physicochemical parameters, particularly the LogP of 3.9264 , are valuable for understanding and optimizing the environmental fate and bioavailability of the final agrochemical product, making CAS 1514-26-7 a strategically chosen building block.

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